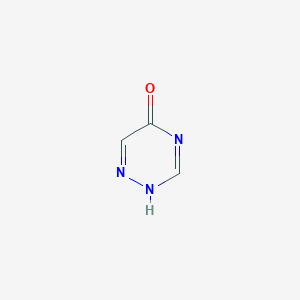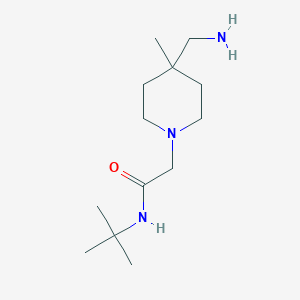
2-(Azetidin-1-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C5H12N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of azetidine with ethylene oxide followed by reduction. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and a reducing agent, such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the compound is often produced through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-1-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of azetidine, such as azetidin-1-yl derivatives and substituted ethanamines.
Scientific Research Applications
2-(Azetidin-1-yl)ethanamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the development of new chemical entities and is used in the study of biological systems and pathways.
Mechanism of Action
The compound exerts its effects through its interaction with various molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Azetidin-1-yl)ethanamine dihydrochloride is similar to other azetidine derivatives, such as 2-(azetidin-1-yl)propan-1-ol and 2-(azetidin-1-yl)acetonitrile. it is unique in its structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
2-(azetidin-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-2-5-7-3-1-4-7;;/h1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNVCQQHOLALNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8047014.png)
![1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8047020.png)




![2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one](/img/structure/B8047074.png)
![4-(6-Chloroimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B8047089.png)


![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B8047110.png)

